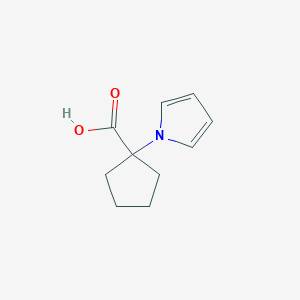
Acide 8-fluoro-2-hydroxy-6-méthylquinoléine-4-carboxylique
Vue d'ensemble
Description
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1248399-26-9 . It has a molecular weight of 221.19 . The compound is usually in powder form .
Molecular Structure Analysis
The molecular structure of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid consists of a benzene-fused pyridine (quinoline) with 2-methyl, 4-hydroxyl, and 8-fluoro substituents around the quinoline rings .Chemical Reactions Analysis
While specific chemical reactions involving 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid are not detailed in the available literature, quinoline derivatives are known to undergo various reactions. For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .Physical and Chemical Properties Analysis
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 221.19 .Applications De Recherche Scientifique
Découverte de médicaments
La quinoléine et ses dérivés jouent un rôle majeur dans le domaine de la chimie médicinale . Ce sont des échafaudages essentiels pour les pistes de découverte de médicaments . L'écart énergétique de la molécule peut être facilement ajusté par des conversions de groupe fonctionnel .
Activités biologiques et pharmaceutiques
Les dérivés de la quinoléine ont montré des activités biologiques substantielles . Ils ont des activités biologiques et pharmaceutiques potentielles . Par exemple, ils ont été utilisés comme agents antipaludiques, antimicrobiens, antimycobactériens, antidépresseurs, anticonvulsivants, antiviraux, anticancéreux, antihypertenseurs, anti-inflammatoires, antioxydants et anti-VIH .
Synthèse de colorants
La quinoléine est généralement utilisée pour synthétiser des colorants pour les cellules solaires sensibilisées par colorant (DSSC) et les OLED, en raison de sa structure moléculaire conjuguée .
Applications industrielles
Les dérivés de la quinoléine sont utilisés dans les domaines de la médecine, de l'alimentation, des catalyseurs, des colorants, des matériaux, des raffineries, de l'électronique, etc. .
Hydrogénation par transfert sans métal
Les applications des dérivés de la quinoléine comprennent l'hydrogénation par transfert sans métal . Ce processus a été réalisé en combinaison avec des dihydropyridines comme source d'hydrure dans la synthèse asymétrique sans métal de fluoroquinolones par hydrogénation organocatalytique .
Synthèse de nanosphères
Les dérivés de la quinoléine ont été utilisés dans la synthèse de nanosphères de silice pure .
Mécanisme D'action
Target of Action
Quinoline derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, due to their versatile chemical structure .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid . These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors, such as storage conditions .
Analyse Biochimique
Biochemical Properties
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and thereby affecting cellular redox balance . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it can alter the expression of genes related to metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and the production of key metabolites . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
In animal models, the effects of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing cellular antioxidant capacity or modulating immune responses . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, influencing the production and utilization of energy . For example, this compound may affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and the levels of key metabolites.
Transport and Distribution
The transport and distribution of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and activity . For instance, it may be actively transported into cells by specific membrane transporters, where it can exert its effects on intracellular targets.
Subcellular Localization
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.
Propriétés
IUPAC Name |
8-fluoro-6-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-6-7(11(15)16)4-9(14)13-10(6)8(12)3-5/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKDWQYMDFBQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)












